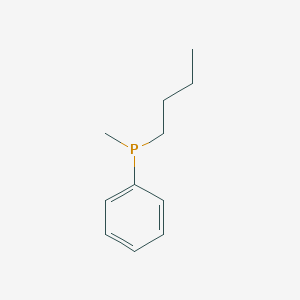

Butyl(methyl)phenylphosphane

Description

The development of chiral phosphine (B1218219) ligands has been a subject of intense research for several decades, leading to the creation of a vast library of structures that have enabled a wide range of enantioselective reactions. nih.govjst.go.jp These ligands play a crucial role in asymmetric catalysis by virtue of their strong coordination to transition metals, which in turn promotes catalytic activity and influences the stereochemical outcome of the reaction. nih.govtcichemicals.com

The field of asymmetric catalysis witnessed a significant breakthrough with the advent of P-stereogenic phosphines, which are organophosphorus compounds where the phosphorus atom itself is the stereogenic center. acs.orgwikipedia.org This is in contrast to many other chiral phosphines where the chirality resides in the carbon backbone of the ligand. nih.govtcichemicals.com The high inversion barrier of P-stereogenic phosphines ensures their configurational stability, preventing racemization under reaction conditions. nih.govwikipedia.org

Historically, the synthesis of optically pure P-chiral phosphines presented considerable challenges, which initially limited their widespread application. nih.govacs.org However, the development of innovative synthetic methodologies, notably the use of phosphine-boranes as intermediates, has made these ligands more accessible. nih.govjst.go.jpnih.gov This has led to a resurgence of interest in P-stereogenic phosphines and their application in a variety of catalytic asymmetric transformations. acs.org

A landmark achievement in this area was the development of the P-chiral diphosphine ligand DIPAMP by Knowles and his team at Monsanto. nih.govtcichemicals.com The rhodium complex of DIPAMP demonstrated exceptional enantioselectivity (up to 96% ee) in the asymmetric hydrogenation of dehydroamino acid derivatives, a key step in the industrial synthesis of L-DOPA for treating Parkinson's disease. tcichemicals.com This success story underscored the immense potential of P-chiral phosphines in industrial-scale asymmetric catalysis. nih.gov More recent advancements have seen the emergence of new P-stereogenic ligands in the late 1990s that have shown superior performance in reactions like Rh-catalyzed asymmetric hydrogenation. acs.orgnih.gov

The significance of P-stereogenic phosphines extends beyond their application in homogeneous catalysis. Researchers have also explored their use as stabilizers for metal nanoparticles, opening new avenues for heterogeneous asymmetric catalysis. mdpi.com

Chiral ligands are the linchpin of enantioselective catalysis. tcichemicals.comwikipedia.org In a catalytic cycle, the chiral ligand coordinates to a metal center, forming a chiral catalyst. This catalyst then interacts with the substrate, creating diastereomeric transition states with different energy levels. wikipedia.org This energy difference favors the formation of one enantiomer over the other, a phenomenon known as asymmetric induction. wikipedia.org

The structural and electronic properties of the chiral ligand are paramount in determining both the enantioselectivity and the catalytic activity of the system. nih.govjst.go.jp Factors such as the steric bulk of the substituents on the phosphorus atom, the bite angle of diphosphine ligands, and the electronic nature of the ligand all play a crucial role in influencing the outcome of the reaction. nih.gov The development of modular chiral ligands, which can be easily modified, has allowed for the fine-tuning of these properties to optimize catalyst performance for specific transformations. acs.org

The versatility of chiral phosphine ligands is evident in their successful application in a wide array of enantioselective reactions, including:

Asymmetric Hydrogenation of C=C, C=O, and C=N bonds tandfonline.com

Asymmetric Hydroformylation tandfonline.com

Asymmetric Allylic Alkylation nih.govtandfonline.com

Asymmetric Cycloadditions tandfonline.com

Asymmetric Isomerization nsf.gov

The ability to rationally design and synthesize chiral ligands with specific properties has been a driving force behind the remarkable progress in asymmetric catalysis, enabling the efficient production of a vast number of optically active compounds. jst.go.jpnih.gov

Chiral phosphine ligands can be broadly categorized into two main classes based on the location of the stereogenic center: those with P-chirality and those with backbone chirality. nih.govtcichemicals.comacs.org

P-Chiral Phosphines: In this class, the phosphorus atom itself is the chiral center. These are organophosphorus compounds with the general formula PRR′R″, where R, R′, and R″ are different substituents. wikipedia.org The chirality arises from the tetrahedral arrangement of these substituents around the phosphorus atom. Butyl(methyl)phenylphosphane is a prime example of a P-chiral phosphine. The stability of the chiral phosphorus center is due to a high energy barrier for pyramidal inversion. nih.govwikipedia.org

Backbone Chirality: In this more common class of chiral phosphines, the stereogenic centers are located within the carbon framework (backbone) of the ligand. nih.govtcichemicals.com The phosphorus atoms in these ligands are typically not stereogenic. Prominent examples of ligands with backbone chirality include BINAP and DuPhos, which have been instrumental in a wide range of catalytic asymmetric reactions. nih.govacs.org

The following table summarizes the key distinctions between these two classes of ligands:

| Feature | P-Chiral Phosphine Ligands | Backbone Chirality Phosphine Ligands |

| Location of Chirality | At the phosphorus atom(s) | In the carbon backbone of the ligand |

| Example | This compound, DIPAMP | BINAP, DuPhos, CHIRAPHOS |

| Key Characteristic | High barrier to pyramidal inversion at the phosphorus atom, ensuring stereochemical stability. nih.govwikipedia.org | Chirality is derived from stereogenic carbons in the ligand's framework. nih.govtcichemicals.com |

| Historical Context | Played a critical role in the early development of asymmetric hydrogenation but were historically more challenging to synthesize. nih.govtcichemicals.com | A larger and more extensively studied class of ligands due to more accessible synthetic routes. nih.govacs.org |

While both classes of ligands have proven to be highly effective in asymmetric catalysis, the distinct location of the chiral element can lead to different stereochemical outcomes and applications. The development of both P-chiral and backbone-chiral ligands continues to be a vibrant area of research, driving innovation in the synthesis of enantiomerically pure molecules.

Structure

3D Structure

Properties

CAS No. |

36050-91-6 |

|---|---|

Molecular Formula |

C11H17P |

Molecular Weight |

180.23 g/mol |

IUPAC Name |

butyl-methyl-phenylphosphane |

InChI |

InChI=1S/C11H17P/c1-3-4-10-12(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |

InChI Key |

GHSJQOGVLZRRPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Coordination Chemistry of Butyl Methyl Phenylphosphane and Analogous P Chiral Phosphine Ligands

Ligand Properties Influencing Coordination

The coordination of butyl(methyl)phenylphosphane and analogous P-chiral phosphine (B1218219) ligands to a metal center is governed by a combination of electronic and steric factors, as well as the conformational properties of the ligand itself. These properties are crucial in determining the stability, structure, and reactivity of the resulting metal complexes.

The steric properties of a phosphine ligand are critical in influencing the coordination number and geometry of the metal complex, as well as the selectivity in catalytic reactions. libretexts.org The steric bulk is often described by the Tolman cone angle, which represents the solid angle occupied by the ligand at the metal center. libretexts.org In this compound, the butyl and phenyl groups contribute significantly to its steric profile, while the methyl group is relatively small. This disparity in the size of the substituents around the chiral phosphorus center can create a well-defined chiral pocket upon coordination to a metal, which is a key feature for enantioselective catalysis.

A comparison of the electronic and steric parameters for analogous phosphine ligands is presented in the table below.

| Ligand | Tolman Electronic Parameter (ν(CO) in cm⁻¹) | Cone Angle (θ in °) |

| PMe₃ | 2064.1 | 118 |

| PPh₃ | 2068.9 | 145 |

| P(t-Bu)₃ | 2056.1 | 182 |

This table presents data for analogous phosphine ligands to provide context for the electronic and steric properties of this compound.

The conformation and rigidity of the ligand backbone play a significant role in the formation of stable and well-defined metal complexes. researchgate.net For monodentate phosphines like this compound, the key conformational aspect is the orientation of the three substituents on the phosphorus atom relative to the metal center. The rotation around the metal-phosphorus bond can lead to different conformers. researchgate.net The steric interactions between the ligand's substituents and other ligands in the coordination sphere determine the preferred conformation. researchgate.net

In the broader context of P-chiral phosphine ligands, especially bidentate analogues, the rigidity of the backbone connecting the phosphorus atoms is a crucial design element. nih.gov A rigid backbone can pre-organize the phosphorus donor atoms for chelation and can lead to more stable complexes with well-defined geometries. This rigidity is often achieved by incorporating cyclic or aromatic structures into the ligand framework. While this compound is a monodentate ligand and lacks a backbone in the traditional sense, the principles of conformational control are still relevant to the orientation of its substituents in the coordination sphere of a metal complex.

Complex Formation with Transition Metals

This compound and its analogues form stable complexes with a variety of late transition metals, most notably palladium, platinum, and rhodium. These metals are central to many catalytic applications, and the nature of the phosphine ligand is critical in tuning the reactivity and selectivity of these catalysts.

Palladium complexes bearing phosphine ligands are workhorses in cross-coupling catalysis. researchgate.net this compound can coordinate to palladium(II) and palladium(0) centers. The reaction of palladium(II) precursors, such as [PdCl₂(COD)] (COD = 1,5-cyclooctadiene), with two equivalents of a monodentate phosphine typically yields square planar complexes of the type trans-[PdCl₂L₂]. nih.gov However, the formation of cis isomers is also possible, and the outcome can be influenced by reaction conditions and the steric profile of the phosphine. nih.gov

While specific structural data for palladium complexes of this compound are scarce, studies on analogous palladium(II) complexes with other chiral phosphines provide insight into the expected coordination geometries. For example, the reaction of Pd(COD)Cl₂ with phosphinecarboxamides has been shown to produce complexes like [Pd{Ph₂PC(O)NHPh-κP}₂Cl₂], where the phosphine coordinates in a monodentate fashion. nih.gov

The table below presents selected NMR spectroscopic data for a related palladium(II) phosphine complex.

| Complex | Solvent | ³¹P{¹H} NMR (δ, ppm) |

| [Pd{Ph₂PC(O)NHPh-κP}₂Cl₂] | CDCl₃ | Not Reported |

| Pd(PPh₃)₂(DMSO-d₆)₂₂ | DMSO-d₆ | 24.6 |

This table includes data for an analogous palladium phosphine complex to illustrate typical spectroscopic features. nih.govrsc.org

Platinum complexes with chiral phosphine ligands have been extensively studied, not only for their catalytic potential but also for their interesting biological activities. researchgate.netnih.gov this compound can form stable square planar platinum(II) complexes. The synthesis of these complexes often involves the reaction of a platinum(II) precursor, such as K₂[PtCl₄] or [PtCl₂(COD)], with the phosphine ligand. acs.org

Structural characterization of platinum complexes with chiral phosphines reveals important details about the metal-ligand bonding. For instance, in trans-[Pt(F)(4-tBuC₆H₄){Ph₂P(Ind)}₂], the Pt-P bond lengths are slightly different, reflecting the different trans influences of the other ligands. nih.gov The Pt-P bond trans to the methyl ligand is slightly shorter than the one trans to the aryl ligand. nih.gov

Below is a table of selected bond lengths and angles for a representative platinum(II) phosphine complex.

| Complex | Bond | Length (Å) / Angle (°) |

| trans-[Pt(F)(4-tBuC₆H₄){Ph₂P(Ind)}₂] | Pt-P1 | 2.3124(4) |

| Pt-P2 | 2.3220(4) | |

| P1-Pt-P2 | 175.93(2) |

This table presents data for an analogous platinum phosphine complex. Ind = Indolyl. nih.gov

Multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P, and ¹⁹⁵Pt) is a powerful tool for characterizing these complexes in solution. nih.govacs.org The ³¹P NMR chemical shift and the ¹J(Pt-P) coupling constant are particularly informative about the electronic environment of the phosphorus atom and the nature of the platinum-phosphorus bond. researchgate.net

Rhodium complexes containing chiral phosphine ligands are renowned for their application in asymmetric hydrogenation. nih.gov this compound can act as a ligand in rhodium(I) and rhodium(III) complexes. The reaction of rhodium precursors like [Rh(COD)₂]BF₄ or [Rh(CO)₂Cl]₂ with the phosphine ligand can lead to the formation of catalytically active species. exlibrisgroup.com

In the context of catalysis, the combination of a rhodium precursor with a chiral phosphine ligand often generates the active catalyst in situ. nih.gov For example, rhodium complexes of monodentate chiral phosphoramidites have been shown to be highly effective in the asymmetric hydrogenation of enamides. While specific catalytic data for this compound is not widely reported, its structural similarity to other effective monodentate P-chiral ligands suggests its potential in such reactions.

The conformational analysis of rhodium phosphine complexes is crucial for understanding the mechanism of enantioselection. researchgate.net DFT calculations and variable-temperature NMR studies on related systems have provided insights into the dynamic behavior of these complexes in solution. acs.orgacs.org

Cobalt Complexes

The coordination chemistry of cobalt with P-chiral phosphine ligands, such as analogues of this compound, is characterized by the formation of well-defined complexes, typically involving cobalt(II) precursors. The synthesis of these complexes generally involves the reaction of a cobalt(II) salt, most commonly cobalt(II) chloride, with the phosphine ligand in an appropriate solvent like ethanol (B145695) or toluene. mdpi.commdpi.com The resulting complexes are often colored, with blue being a common observation for tetrahedral Co(II) phosphine complexes. mdpi.com

For instance, the reaction of CoCl₂ with bulky diphenylphosphine (B32561) ligands like tert-butyl(diphenyl)phosphine, which is analogous to the subject phosphine, yields crystalline products. researchgate.net These complexes typically feature a distorted tetrahedral geometry around the Co(II) center, which is bonded to two chloride ions and two phosphine ligands. researchgate.netnih.gov The steric and electronic properties of the phosphine ligand play a crucial role in determining the precise geometry and stability of the complex. The formation of these complexes can be confirmed through various analytical techniques, including single-crystal X-ray diffraction and spectroscopic methods.

Table 1: Representative Structural Data for an Analogous Co(II) Phosphine Complex Data for CoCl₂(PᵗBuPh₂)₂

| Parameter | Value |

|---|---|

| Coordination Geometry | Distorted Tetrahedral |

| Co-P Bond Length | ~2.36 - 2.43 Å |

| Co-Cl Bond Length | ~2.21 - 2.24 Å |

| P-Co-P Angle | Varies with ligand bulk |

| Cl-Co-Cl Angle | Varies with ligand bulk |

Note: This data is for an analogous compound, tert-butyl(diphenyl)phosphine, as specific data for this compound complexes was not available in the cited literature. researchgate.netnih.gov

Iridium Complexes

Iridium forms a diverse range of complexes with P-chiral phosphine ligands, which are of significant interest in fields like asymmetric catalysis. The synthesis of these complexes often starts from common iridium precursors such as [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene). The phosphine ligand can displace the COD or other ancillary ligands to form stable iridium(I) or iridium(III) complexes. rsc.orgvt.edu For example, chiral phosphine-NHC ligands have been chelated to iridium by reacting the ligand with [Ir(COD)Cl]₂, followed by anion exchange. rsc.org

The resulting iridium complexes can adopt various geometries, with square planar being common for Ir(I) and pseudo-octahedral for Ir(III). vt.eduresearchgate.net The specific geometry and electronic properties are influenced by the nature of the phosphine and other ligands in the coordination sphere. The characterization of these complexes relies heavily on spectroscopic methods, particularly NMR, as well as single-crystal X-ray diffraction for definitive structural elucidation. rsc.orgvt.edu

Table 2: Representative NMR Data for an Analogous Iridium(III) Phosphine Complex

| Nucleus | Chemical Shift (δ) | Multiplicity / Coupling |

|---|---|---|

| ³¹P{¹H} | -8.90 ppm | - |

| ¹H (hydride) | -10.57 ppm | t (JHP = 12 Hz) |

Note: This data is for analogous iridium complexes with phosphine ligands and is presented for illustrative purposes. vt.edunih.gov

Lanthanide Ion Coordination

The coordination of phosphine ligands like this compound to lanthanide ions (Ln³⁺) is fundamentally different from their coordination to d-block transition metals. Lanthanide ions are hard Lewis acids, and according to Hard-Soft Acid-Base (HSAB) theory, they form more stable bonds with hard Lewis bases. staffs.ac.uk Phosphines are considered soft ligands, making their direct coordination to lanthanides less favorable compared to harder donor atoms like oxygen. staffs.ac.uk

Consequently, the coordination chemistry of lanthanides with phosphorus-based ligands is dominated by phosphine oxides (R₃P=O). staffs.ac.ukresearchgate.net In these ligands, the hard oxygen atom readily coordinates to the hard lanthanide ion. The interaction is primarily electrostatic in nature. staffs.ac.uk The synthesis of such complexes typically involves reacting a lanthanide salt, such as a nitrate (B79036) or triflate, with the phosphine oxide ligand. staffs.ac.uknih.gov The resulting complexes often exhibit high coordination numbers (commonly 8 or 9), with multiple phosphine oxide ligands and anions (e.g., nitrate) or solvent molecules completing the coordination sphere. staffs.ac.uknih.govrsc.org While direct coordination of a phosphine like this compound to a lanthanide is not impossible, it is less common, and the resulting bond would be expected to be weaker than the corresponding lanthanide-phosphine oxide bond.

Structural Characterization of Metal-Phosphine Complexes

Single-Crystal X-ray Diffraction Analysis

For cobalt and iridium complexes with phosphine ligands analogous to this compound, X-ray analysis has confirmed typical coordination geometries such as distorted tetrahedral for Co(II) and pseudo-octahedral for Ir(III). researchgate.netresearchgate.net For example, the crystal structure of CoCl₂(PᵗBuPh₂)₂ reveals the arrangement of the two bulky phosphine ligands and two chloride ligands around the cobalt center, providing exact measurements of Co-P and Co-Cl bond distances. researchgate.net Similarly, for lanthanide complexes with phosphine oxide ligands, X-ray diffraction has been crucial in establishing their high coordination numbers and complex structures, often showing the involvement of anions and solvent molecules in the primary coordination sphere. nih.govrsc.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of metal-phosphine complexes in solution. nih.gov ³¹P NMR spectroscopy is particularly powerful for studying phosphine complexes. nih.govmdpi.com The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its chemical environment, including its coordination to a metal center. Upon coordination, the ³¹P chemical shift of the phosphine ligand typically moves downfield relative to the free ligand. mdpi.com

Furthermore, coupling between the phosphorus nucleus and other NMR-active nuclei (such as ¹H or the metal itself, if applicable) provides valuable structural information. For instance, in iridium hydride complexes, the observation of ¹H-¹³¹P coupling constants (JHP) in the ¹H NMR spectrum can confirm the presence of a hydride ligand and its position relative to the phosphine ligands. vt.edu For chiral complexes, NMR can be used to distinguish between diastereomers and to study dynamic processes in solution. nih.gov

Impact of Ligand Structure on Coordination Geometry and Stability

The structure of the phosphine ligand, specifically its steric and electronic properties, has a profound impact on the coordination geometry, stability, and reactivity of the resulting metal complex. nih.govnih.gov The properties of this compound are determined by the combination of its three different substituents on the phosphorus atom.

Steric Effects: The size of the substituents on the phosphorus atom (the bulky butyl and phenyl groups versus the smaller methyl group) creates a specific steric profile. This steric bulk influences the number of ligands that can coordinate to a metal center and affects the bond angles within the complex. For example, bulkier phosphine ligands can lead to greater distortions from ideal geometries and can favor lower coordination numbers. nih.gov

Mechanistic Investigations and Computational Studies of Catalytic Processes Involving P Chiral Phosphines

Parameterization of Phosphine (B1218219) Ligands for Mechanistic Understanding

To quantitatively understand and predict the behavior of phosphine ligands like Butyl(methyl)phenylphosphane in catalytic reactions, a variety of steric and electronic parameters have been developed. These parameters provide a means to correlate the ligand's structure with its performance in a given reaction.

Key electronic parameters are often derived from spectroscopic measurements or computational calculations. The Tolman Electronic Parameter (TEP), for instance, is determined from the C-O stretching frequency of nickel-carbonyl complexes and provides a measure of the ligand's net electron-donating ability. rsc.org For this compound, the differing electronic nature of the alkyl and aryl substituents would result in a nuanced electronic profile.

Steric parameters aim to quantify the bulkiness of a ligand, which is critical in determining the accessibility of the metal center and the stereochemical outcome of a reaction. The cone angle and the percent buried volume (%Vbur) are two of the most widely used steric descriptors. nsf.govucla.edu The cone angle represents the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents. The %Vbur, on the other hand, calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. For a ligand like this compound, these parameters would be influenced by the conformational flexibility of the butyl group.

A summary of key parameters for phosphine ligand characterization is presented in Table 1.

| Parameter | Description | Relevance to this compound |

| Tolman Electronic Parameter (TEP) | Measures the electron-donating strength of the phosphine ligand. | The combination of electron-donating alkyl groups and the phenyl group will determine its overall electronic character. |

| Cone Angle (θ) | A measure of the steric bulk of the phosphine ligand. | The flexible butyl group can adopt various conformations, influencing the effective steric hindrance around the metal center. |

| Percent Buried Volume (%Vbur) | The percentage of the coordination sphere of the metal occupied by the ligand. ucla.edu | Provides a more dynamic and often more accurate representation of the ligand's steric profile compared to the static cone angle. ucla.edu |

This table is generated based on established concepts in phosphine ligand parameterization and their hypothetical application to this compound.

Multivariate Correlations of Reaction Outcomes

The individual steric and electronic parameters of a phosphine ligand rarely act in isolation to determine the outcome of a catalytic reaction. More often, a combination of these factors governs reactivity and selectivity. Multivariate linear regression (MLR) analysis has emerged as a powerful tool to deconvolve the complex interplay of these parameters and establish quantitative structure-activity relationships (QSAR) and quantitative structure-selectivity relationships (QSSR). ruhr-uni-bochum.deresearchgate.net

In the context of a catalytic reaction employing this compound, an MLR model could be constructed to correlate reaction outcomes, such as yield or enantiomeric excess, with a set of calculated or experimentally determined ligand descriptors. Such a model might take the general form:

Reaction Outcome = c₀ + c₁(TEP) + c₂(θ) + c₃(%Vbur) + ...

where the coefficients (cᵢ) indicate the relative importance of each parameter. A successful correlation can provide valuable mechanistic insights, suggesting which ligand properties are most critical for a desired transformation. researchgate.net For example, a strong positive correlation with a steric parameter might indicate that a bulky ligand is beneficial, potentially by promoting reductive elimination or preventing catalyst deactivation.

An example of a hypothetical dataset for MLR analysis in a Suzuki-Miyaura cross-coupling reaction is shown in Table 2.

| Ligand | TEP (cm⁻¹) | Cone Angle (°) | %Vbur | Yield (%) |

| This compound | 2060.1 | 145 | 32.5 | 85 |

| Trimethylphosphine | 2064.1 | 118 | 25.1 | 65 |

| Tri-tert-butylphosphine (B79228) | 2056.1 | 182 | 43.7 | 95 |

| Triphenylphosphine (B44618) | 2068.9 | 145 | 34.2 | 78 |

This table presents hypothetical data to illustrate the concept of multivariate correlation.

Structural Influence on Reaction Pathways and Selectivity

The coordination of the phosphine ligand to the metal center is the initial step in the formation of the active catalyst. The strength of this coordination is influenced by the ligand's electronic properties, while the number of ligands that can bind is often dictated by steric factors. princeton.edu The moderate steric bulk of this compound might favor the formation of monoligated species in some cases, which can be crucial for creating a coordinatively unsaturated metal center required for subsequent steps like oxidative addition. ucla.edu

In asymmetric catalysis, the chiral environment created by the P-stereogenic center of this compound is the key to enantioselectivity. The three different substituents on the phosphorus atom create a well-defined chiral pocket around the metal's active site. The enantioselectivity of the reaction will depend on how effectively this chiral environment can differentiate between the two prochiral faces of the substrate during the key bond-forming step. The conformation of the butyl group, potentially influenced by interactions with the substrate or other ligands, could play a significant role in modulating the shape of this chiral pocket and thus the enantiomeric excess of the product.

Experimental Approaches to Mechanistic Studies

While computational studies and parameterization provide valuable predictive models, experimental investigations are essential for validating these models and gaining a deeper understanding of the catalytic mechanism. A variety of experimental techniques can be employed to study the behavior of catalysts derived from this compound. These can range from stoichiometric studies of individual catalytic steps to the use of advanced spectroscopic methods for observing the catalyst under operating conditions.

In-situ Spectroscopic Techniques

In-situ spectroscopic techniques are particularly powerful for mechanistic studies as they allow for the observation of catalytic species as they are formed and consumed during the course of a reaction. youtube.comnih.gov This provides a dynamic picture of the catalytic cycle, helping to identify key intermediates and transition states.

For a catalytic system involving this compound, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy would be an invaluable tool. nih.govnih.gov By monitoring the ³¹P NMR spectrum of the reaction mixture over time, it is possible to observe the formation of different phosphine-metal complexes. researchgate.net Changes in the chemical shift and coupling constants of the phosphorus nucleus can provide information about the oxidation state of the metal and the coordination environment of the phosphine ligand. nih.govnih.gov For instance, the formation of a new peak could indicate the generation of a catalytic intermediate, such as an oxidative addition complex.

Infrared (IR) spectroscopy is another powerful in-situ technique, particularly for reactions involving carbonyl-containing substrates or products. acs.orgyoutube.comnih.gov By monitoring the characteristic vibrational frequencies of functional groups, it is possible to follow the progress of the reaction and detect the formation of intermediates. In the context of a reaction catalyzed by a complex of this compound, IR spectroscopy could be used to track the disappearance of a substrate's carbonyl stretch and the appearance of a product's corresponding band. Furthermore, if the catalytic cycle involves metal-carbonyl intermediates, their characteristic CO stretching frequencies can also be observed. rsc.org

A hypothetical set of in-situ ³¹P NMR data for a cross-coupling reaction is presented in Table 3.

| Time (min) | Species | Chemical Shift (ppm) | Relative Intensity (%) |

| 0 | This compound | -27.5 | 100 |

| 5 | This compound | -27.5 | 20 |

| 5 | L-Pd(0) Complex | 32.1 | 80 |

| 30 | L-Pd(0) Complex | 32.1 | 10 |

| 30 | Oxidative Addition Complex | 45.8 | 90 |

This table presents hypothetical data to illustrate the application of in-situ ³¹P NMR spectroscopy in monitoring a catalytic reaction.

Conclusion and Future Research Directions

Challenges in the Design and Synthesis of Advanced P-Chiral Phosphine (B1218219) Ligands

The construction of P-chiral phosphine ligands is a formidable task in synthetic chemistry. researchgate.net A primary challenge lies in the stereoselective creation of the phosphorus stereocenter. researchgate.netresearchgate.net Traditional methods can be complex, and achieving high enantiomeric purity often requires difficult separations or resolutions. ontosight.aischolaris.ca

Key challenges include:

Scalability and Cost-Effectiveness: The synthesis of these specialized ligands often involves multiple steps, expensive reagents, and specialized equipment. ontosight.ai This can make large-scale production costly and limits their accessibility for industrial applications. ontosight.aiontosight.ai

Stereochemical Stability: Some phosphine ligands, particularly those with electron-withdrawing groups, can be prone to pyramidal inversion, which leads to racemization and a loss of catalytic effectiveness. nih.gov Ensuring the stereochemical integrity of the phosphorus atom, especially under harsh reaction conditions, is a critical design consideration. scholaris.ca

Modular and Diverse Synthesis: While significant progress has been made, developing synthetic routes that allow for the easy and systematic variation of the substituents on the phosphorus atom remains a key objective. rsc.orgresearchgate.net Such modularity would enable the fine-tuning of the ligand's steric and electronic properties for specific catalytic applications. nih.govresearchgate.net The synthesis of P-stereogenic ligands bearing sterically demanding groups, such as 2,6-disubstituted phenyl groups, is particularly challenging. researchgate.net

Purification and Handling: P-chiral phosphines and their precursors, like phosphine oxides, can be sensitive to oxidation. nih.govsioc-journal.cn The reduction of the thermodynamically stable P=O bond in phosphine oxides to the desired phosphine without causing racemization requires carefully controlled conditions. scholaris.ca

Overcoming these hurdles is essential for the broader adoption of advanced P-chiral phosphine ligands in both academic research and industrial processes. ontosight.ai

Exploration of Novel Catalytic Transformations and Systems

The unique properties of P-chiral phosphine ligands make them highly valuable in the ongoing quest for novel catalytic transformations. Researchers are continuously exploring their application in new types of reactions and in the development of more efficient and selective catalytic systems. ontosight.aiacs.org

Future research directions in this area include:

Expanding Reaction Scope: While P-chiral phosphines have shown remarkable success in reactions like asymmetric hydrogenation and cross-coupling, there is vast potential in applying them to a wider range of transformations. nih.govacs.org This includes exploring their use in C-H bond functionalization, the asymmetric coupling of π-systems, and various annulation reactions. acs.orgbeilstein-journals.org

Development of Multifunctional Ligands: Integrating other functionalities into the ligand scaffold, such as hydrogen-bonding donors or other coordinating atoms, can lead to synergistic effects and enhanced catalytic performance. beilstein-journals.orgpnas.orgnih.gov These "hybrid" ligands can offer new modes of stereoinduction and substrate activation. researchgate.net

Synergistic Catalysis: Combining P-chiral phosphine-metal complexes with other catalytic systems, such as photoredox catalysts, opens up new reaction pathways that are otherwise inaccessible. acs.org This dual-catalysis approach can address long-standing challenges, such as the enantioselective carbonylative coupling of alkyl halides. acs.org

Sustainable Catalysis: A growing emphasis is on developing catalytic systems that are more environmentally friendly. This includes designing ligands that enable catalysis with earth-abundant metals, operate under milder reaction conditions, and can be easily recovered and recycled. diva-portal.org

The exploration of these novel systems promises to uncover new synthetic methodologies for producing complex chiral molecules with high precision. nih.govresearchgate.net

Advancements in Computational Prediction and Ligand Design

Computational chemistry has emerged as an indispensable tool for accelerating the discovery and optimization of chiral ligands. researchgate.netrsc.org By modeling the interactions between the ligand, metal, and substrates, researchers can gain deep mechanistic insights and rationally design new, more effective catalysts. researchgate.netresearchgate.net

Key advancements and future directions include:

Predictive Modeling: The development of robust computational models, often employing Density Functional Theory (DFT), allows for the in silico screening of potential ligand structures. researchgate.netprinceton.eduacs.org This can predict their reactivity and enantioselectivity before they are ever synthesized in the lab, saving significant time and resources. princeton.edu For example, computational parameters like the "percent buried volume" (%Vbur) can effectively predict whether a phosphine ligand will be active or inactive in certain cross-coupling reactions. princeton.edu

Mechanism Elucidation: Computational studies are crucial for understanding the intricate mechanisms of catalytic cycles. acs.orgrsc.org They can help identify key transition states and intermediates, revealing the origins of stereoselectivity and guiding the optimization of ligand structures to enhance performance. rsc.orgrsc.org

Data-Driven Ligand Discovery: The creation of large databases of ligand properties, combined with machine learning algorithms, is forging a new, data-driven path for catalyst design. rsc.org These approaches can identify patterns and relationships between ligand structure and catalytic outcomes that may not be obvious through human intuition alone, leading to the discovery of novel, high-performance ligands. rsc.orgdntb.gov.ua

The synergy between computational prediction and experimental validation is set to revolutionize the field, moving from a trial-and-error approach to a more rational and efficient design of the next generation of P-chiral phosphine ligands for asymmetric catalysis. researchgate.netresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.